molecular formula C3H10O4S2 B8592524 Sulfonium, trimethyl-, sulfate (1:1) CAS No. 121679-49-0

Sulfonium, trimethyl-, sulfate (1:1)

Cat. No. B8592524
M. Wt: 174.2 g/mol
InChI Key: ALALNHBRSNEZAC-UHFFFAOYSA-M
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Patent
US06800766B2

Procedure details

Synthesis of trimethysulfonium hydrogen sulfate: To dimethyl sulfate (10.0 mL, 1.05×10−1 mol) at 0° C. was added dimethyl sulfide (10.4 mL, 1.42×10−1 mol). After rapidly stirring at 0° C. for 30 minutes, the reaction was slowly warmed to room temperature yielding a crystalline solid, trimethylsulfonium methyl sulfate. After 3 hours, distilled water (20 mL) was added to form a clear solution of trimethylsulfonium sulfate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O-])(O)(=O)=O.[CH3:6][S+:7]([CH3:9])[CH3:8].[S:10]([O:15]C)([O:13][CH3:14])(=[O:12])=[O:11].CSC>>[CH3:14][O:13][S:10]([O-:15])(=[O:12])=[O:11].[CH3:6][S+:7]([CH3:9])[CH3:8] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].C[S+](C)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
10.4 mL
Type
reactant
Smiles
CSC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After rapidly stirring at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was slowly warmed to room temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COS(=O)(=O)[O-].C[S+](C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.